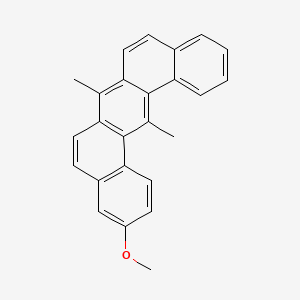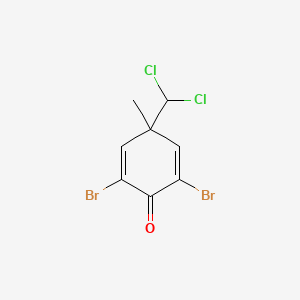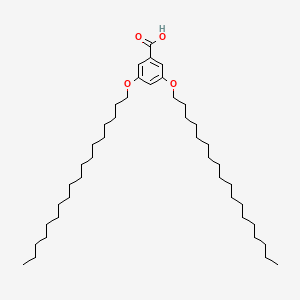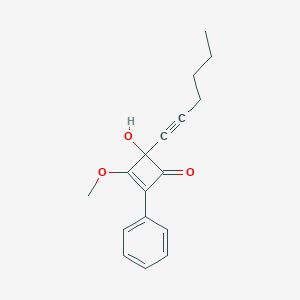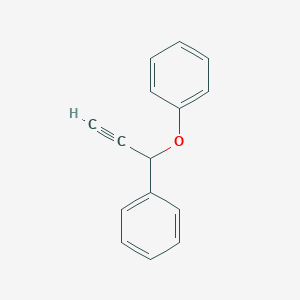
(1-Phenoxyprop-2-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenoxyprop-2-yn-1-yl)benzene: is an organic compound with the molecular formula C({15})H({12})O It is characterized by the presence of a phenoxy group attached to a propynylbenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenoxyprop-2-yn-1-yl)benzene typically involves the reaction of phenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: (1-Phenoxyprop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of phenylpropiolic acid.
Reduction: Formation of (1-phenoxyprop-2-en-1-yl)benzene or (1-phenoxypropyl)benzene.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-Phenoxyprop-2-yn-1-yl)benzene is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies .
Medicine: In medicine, this compound derivatives are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymer synthesis and surface coatings .
Mechanism of Action
The mechanism of action of (1-Phenoxyprop-2-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- (3-bromo-1-phenoxyprop-2-yn-1-yl)benzene
- (3-bromo-1-phenylprop-2-yn-1-one)
- (3-bromo-1,2-difluoroprop-1-en-1-yl)benzene
Comparison: Compared to similar compounds, (1-Phenoxyprop-2-yn-1-yl)benzene is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity. The presence of the phenoxy group enhances its stability and makes it more versatile in chemical reactions. Additionally, its structure allows for specific interactions with biological molecules, making it valuable in scientific research and industrial applications .
Properties
CAS No. |
121507-50-4 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-phenoxyprop-2-ynylbenzene |
InChI |
InChI=1S/C15H12O/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h1,3-12,15H |
InChI Key |
NBQPJQCGYJTNAH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


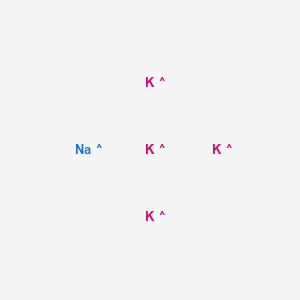
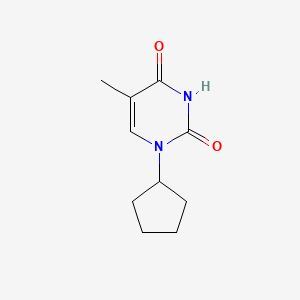
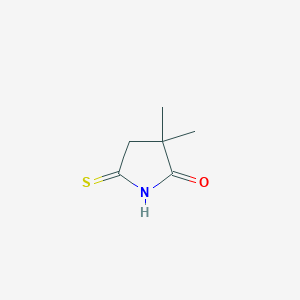

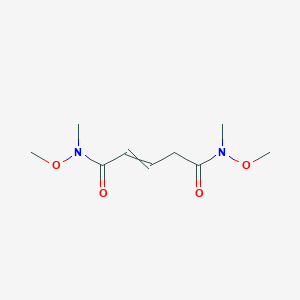
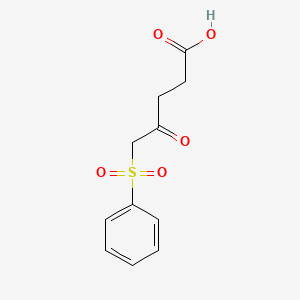

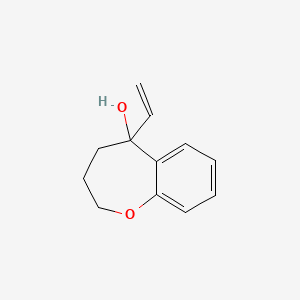

![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
